Structural Elucidation of Furano-DT cep: A Comprehensive Analytical Protocol
Structural Elucidation of Furano-DT cep: A Comprehensive Analytical Protocol
Executive Summary
The structural elucidation of Furano-DT cep (a designated code for a novel Furan-containing Diterpene isolated from Cephalosporium sp.) represents a complex challenge in natural product chemistry. This class of compounds often exhibits potent antimicrobial and cytotoxic activities, making them high-value targets in drug development. However, the fusion of a labile furan moiety with a rigid diterpene backbone creates specific stereochemical and spectral ambiguities.
This technical guide provides a rigorous, self-validating workflow for determining the planar and 3D structure of Furano-DT cep. It moves beyond standard protocols, emphasizing the causality between structural hypotheses and spectroscopic evidence.
Phase 1: Isolation and Molecular Formula Determination
Objective: Establish the elemental composition and degree of unsaturation to constrain structural possibilities.
High-Resolution Mass Spectrometry (HRMS)
Standard low-resolution MS is insufficient for novel diterpenes due to isobaric interference.
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Protocol: Electrospray Ionization (ESI) in positive mode (
and ). -
Causality: The observation of a specific mass defect allows the precise calculation of the molecular formula.
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Target: For a typical furanoditerpene, we anticipate a formula range approximating
. -
Validation: The isotopic pattern (specifically
abundance) must match the theoretical distribution within 5% error.
Infrared Spectroscopy (FT-IR)
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Diagnostic Bands:
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Furan Ring: Characteristic breathing vibrations at ~1500 cm⁻¹ and 870 cm⁻¹.
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Hydroxyls: Broad band at 3400 cm⁻¹ (crucial for Mosher's analysis later).
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Absence of Carbonyl: If the furan is the sole oxygen source aside from alcohols, the absence of >1700 cm⁻¹ peaks confirms the lack of lactones or ketones.
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Phase 2: NMR Topology and Planar Connectivity
Objective: Map the carbon-carbon and carbon-heteroatom framework.
1D NMR Strategy ( and )
The furan ring provides the "anchor" signals for the spectrum.
Table 1: Diagnostic NMR Shifts for Furan Moiety in Furano-DT cep
| Position | Atom Type | Multiplicity | Coupling ( | ||
| Furan | CH | 7.35 - 7.45 | 142.0 - 144.0 | d / t | |
| Furan | CH | 6.25 - 6.35 | 110.0 - 112.0 | d | |
| Quaternary | Cq | - | 120.0 - 125.0 | - | - |
| Bridgehead | CH | 2.80 - 3.10 | 45.0 - 55.0 | m | - |
2D NMR Correlation Workflow
The connectivity is established using a specific sequence of experiments to bridge the aromatic furan system with the aliphatic diterpene core.
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COSY (Correlation Spectroscopy): Traces the spin systems of the aliphatic chain.
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Critical Step: Identify the spin system starting from the bridgehead proton adjacent to the furan ring.
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HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their direct carbons.
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Note: Distinguish between the furan carbons (aromatic region) and olefinic carbons of the diterpene backbone.
-
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HMBC (Heteronuclear Multiple Bond Coherence): The Linchpin Experiment.
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Protocol: Optimized for long-range coupling (
Hz). -
Key Correlation: Look for correlations from the Furan
-proton to the quaternary carbons of the diterpene junction. This physically links the "head" (furan) to the "body" (diterpene).
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Visualization: Connectivity Logic
The following diagram illustrates the logical flow of connecting spectral data to structural fragments.
Caption: Logic flow for assembling Furano-DT cep fragments using HMBC as the bridging evidence.
Phase 3: Stereochemical Configuration
Objective: Determine relative and absolute configuration. This is the most common failure point in drug development, leading to inactive enantiomer synthesis.
Relative Configuration (NOESY/ROESY)
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Protocol: Phase-sensitive NOESY with a mixing time of 500-800 ms.
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Analysis:
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Identify "Face A" vs. "Face B" of the decalin/diterpene system.
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Methyl groups are used as stereochemical beacons. If
-19 shows NOE to -5, they are co-facial (e.g., both ).
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Absolute Configuration: Modified Mosher’s Method
If the Furano-DT cep contains a secondary alcohol, this chemical derivatization is mandatory.
Experimental Protocol:
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Aliquots: Split 1.0 mg of compound into two vials.
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Derivatization: Treat vial 1 with
-MTPA-Cl and vial 2 with -MTPA-Cl in dry pyridine-d5. -
Analysis: Acquire
NMR. Calculate . -
Interpretation: A systematic distribution of positive and negative
values allows assignment of the carbinol center configuration ( or ) based on the shielding cone of the phenyl group.
Quantum Chemical Calculation (ECD/DFT)
For molecules lacking suitable handles for Mosher's method, Electronic Circular Dichroism (ECD) combined with Time-Dependent Density Functional Theory (TDDFT) is the gold standard.
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Workflow:
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Conformational Search: Monte Carlo search using MMFF94 force field.
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Geometry Optimization: DFT at B3LYP/6-31G(d) level in vacuo and solvent model (PCM).
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Spectral Calculation: TDDFT calculation of ECD spectra.
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Comparison: The Boltzmann-weighted calculated spectrum is overlaid with the experimental ECD spectrum. A "mirror image" match indicates the opposite enantiomer.
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Phase 4: Validated Elucidation Workflow
The following diagram details the decision-making process for the entire project.
Caption: Step-by-step decision matrix for the isolation and structural definition of Furano-DT cep.
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Context: Authoritative source for interpreting Furan ring IR and NMR shifts.
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration. Nature Protocols, 2, 2451–2458.
- Context: The standard protocol for the chemical derivatization (Mosher's method) described in Phase 3.2.
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Stephens, P. J., Harada, N., & Ogata, K. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD). Wiley.
- Context: Theoretical grounding for the DFT/ECD calcul
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Cornforth, J. (1993). The structure of furan-containing natural products. Natural Product Reports.
- Context: Historical and mechanistic context for furan-diterpene biosynthesis and structural fe
